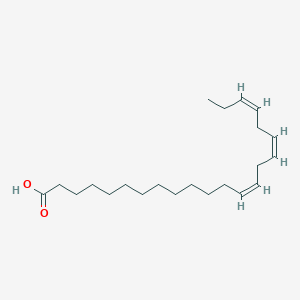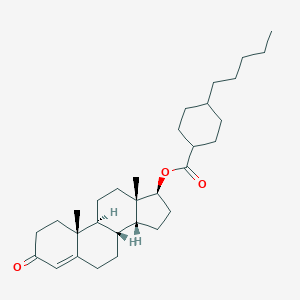
Tnpcc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnpcc, also known as 2,4,6-trinitrophenyl chloride, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenol and is commonly used as a reagent in organic chemistry. Tnpcc is widely used in the synthesis of peptides, proteins, and other organic compounds.
Wirkmechanismus
The mechanism of action of Tnpcc involves the reaction of the reagent with the amino group of lysine and the N-terminus of peptides and proteins. The reaction results in the formation of a stable TNP derivative, which can be detected and quantified by spectrophotometry or chromatography.
Biochemische Und Physiologische Effekte
Tnpcc does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for the selective modification of amino acids in peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Tnpcc has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This selectivity allows for the precise modification and detection of peptides and proteins. Tnpcc is also a stable reagent that can be stored for extended periods without degradation.
However, Tnpcc also has some limitations for lab experiments. It is a toxic and hazardous chemical that requires careful handling and disposal. Tnpcc can also react with other amino acids in peptides and proteins, which can result in the formation of unwanted derivatives.
Zukünftige Richtungen
For the use of Tnpcc in scientific research include the synthesis of modified peptides and proteins and the development of new detection methods.
Synthesemethoden
Tnpcc is synthesized by the reaction of phenol with nitric acid and hydrochloric acid. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tnpcc has been extensively used in scientific research for the synthesis of peptides and proteins. It is commonly used as a reagent for the selective modification of amino acids in peptides and proteins. Tnpcc reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This reaction results in the formation of a stable trinitrophenyl (TNP) derivative, which can be used for the detection and quantification of peptides and proteins.
Eigenschaften
CAS-Nummer |
130464-79-8 |
|---|---|
Produktname |
Tnpcc |
Molekularformel |
C31H48O3 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |
InChI-Schlüssel |
YEJKQRVAFMEOKN-QPUCLBINSA-N |
Isomerische SMILES |
CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Kanonische SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyme |
testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
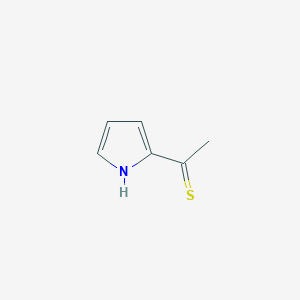
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
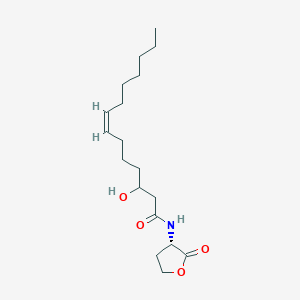
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)

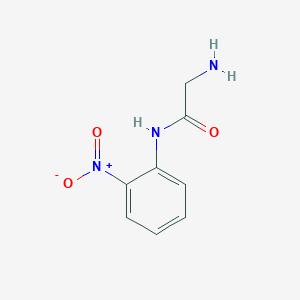
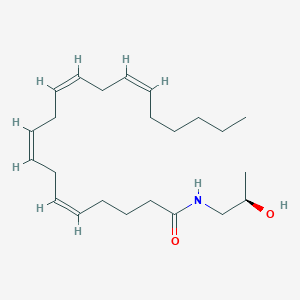
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)

